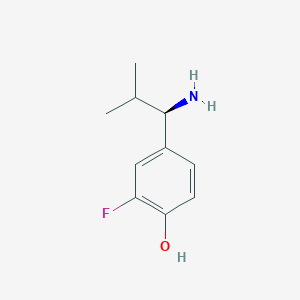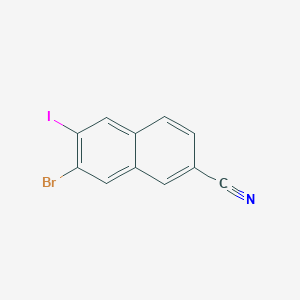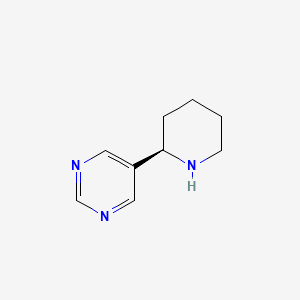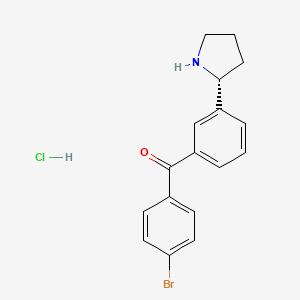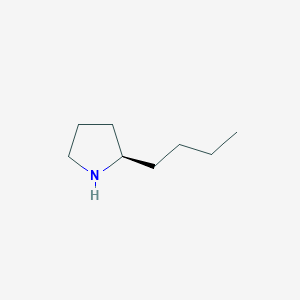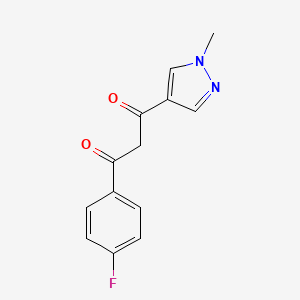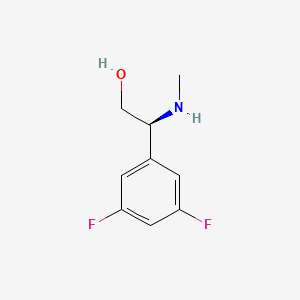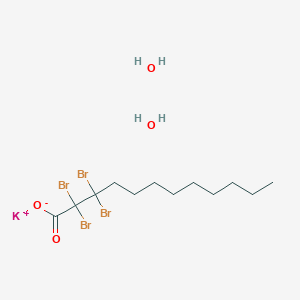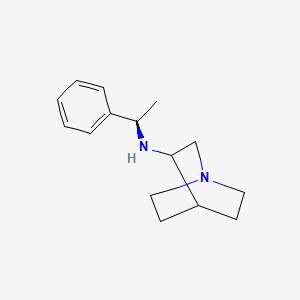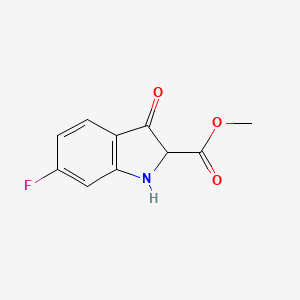
Methyl 6-fluoro-3-oxoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-3-oxoindoline-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-3-oxoindoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindole or its derivatives.
Formation of the Indoline Ring: The indoline ring is formed through cyclization reactions, often involving the use of reagents like dihydrofuran and ethanolic HCl.
Introduction of Functional Groups: The keto group at the 3rd position and the carboxylate ester at the 2nd position are introduced through specific reactions, such as oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the indoline ring to an oxindole structure.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Substitution reactions involving the fluorine atom or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indoline and oxindole structures, which may possess different biological and chemical properties .
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-3-oxoindoline-2-carboxylate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Methyl 6-fluoro-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxoindole-6-carboxylate: An intermediate used in the synthesis of various indole derivatives.
2-oxoindoline-based acetohydrazides: Compounds with notable cytotoxicity towards cancer cell lines.
Uniqueness
Methyl 6-fluoro-3-oxoindoline-2-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.
Propiedades
Fórmula molecular |
C10H8FNO3 |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
methyl 6-fluoro-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-3-2-5(11)4-7(6)12-8/h2-4,8,12H,1H3 |
Clave InChI |
CBOFADRAUNYQFT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)C2=C(N1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

